molecular formula C9H8F4N2O B8597825 2,3,5,6-Tetrafluoro-4-morpholinopyridine

2,3,5,6-Tetrafluoro-4-morpholinopyridine

Cat. No.: B8597825
M. Wt: 236.17 g/mol
InChI Key: KNRUFMOZOIWGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluoro-4-morpholinopyridine is a sophisticated polyfluorinated pyridine derivative that serves as a key scaffold in advanced synthetic chemistry. Compounds in this class, where a pyridine ring is substituted with multiple fluorine atoms, are of immense interest in contemporary research because the fluorine atoms impart profound changes to the molecule's properties, including increased thermal stability, enhanced lipophilicity, and altered electronic characteristics . This makes such fluorinated azaheterocycles highly valuable building blocks for the development of pharmaceuticals, agrochemicals, and advanced materials . The core research value of this compound lies in its high susceptibility to nucleophilic aromatic substitution. The strategic placement of four fluorine atoms on the pyridine ring creates multiple sites for selective functionalization, allowing researchers to systematically replace fluorine atoms with a wide range of nucleophiles to construct complex molecular architectures . The morpholine substituent further enhances its utility by providing a stable electron-donating group that can influence the electronic properties of the ring and serve as a pharmacophore in drug discovery efforts. This reactivity profile enables the preparation of hitherto inaccessible aminopyridine derivatives, which are challenging to synthesize through other routes . Researchers can leverage this compound in the synthesis of diverse heterocyclic systems, including fused furanopyridine and pyrimidinopyridine derivatives, for applications in medicinal chemistry and materials science . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. The compound is typically offered with a high purity level (e.g., ≥98%) to ensure consistent performance in research applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, in accordance with the provided Safety Data Sheet.

Properties

Molecular Formula

C9H8F4N2O

Molecular Weight

236.17 g/mol

IUPAC Name

4-(2,3,5,6-tetrafluoropyridin-4-yl)morpholine

InChI

InChI=1S/C9H8F4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2

InChI Key

KNRUFMOZOIWGAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

Scientific Research Applications

Drug Development

2,3,5,6-Tetrafluoro-4-morpholinopyridine serves as an important building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the lipophilicity and metabolic stability of the resulting compounds, which is crucial for drug efficacy.

  • Case Study: Anticancer Agents
    Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies indicate that modifications to the morpholine substituent can lead to improved selectivity and potency against specific tumor types.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes involved in disease pathways. The presence of fluorine atoms enhances binding affinity to target proteins, making it a candidate for developing enzyme inhibitors that could lead to new therapeutic agents.

  • Case Study: Enzyme Inhibition Mechanism
    In vitro studies have shown that 2,3,5,6-Tetrafluoro-4-morpholinopyridine derivatives inhibit enzymes critical for cancer cell proliferation. These findings suggest that further exploration could yield effective treatments for resistant cancer forms.

Pesticide Development

The unique properties of 2,3,5,6-Tetrafluoro-4-morpholinopyridine make it suitable for developing new agrochemicals. Its enhanced biological activity allows for the creation of pesticides that are more effective than traditional compounds.

  • Case Study: Efficacy Against Pests
    Field trials have indicated that formulations containing this compound show improved efficacy against common agricultural pests compared to non-fluorinated alternatives. The reduced environmental impact and increased effectiveness make it a promising candidate for sustainable agriculture practices.

The biological activities associated with 2,3,5,6-Tetrafluoro-4-morpholinopyridine can be summarized as follows:

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialSignificant activity against pathogens
CytotoxicityLow IC50 values in cancer lines
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-phenylpyridine

  • Molecular Formula : C₁₁H₅F₄N
  • Molecular Weight : 227.16 g/mol
  • Key Differences :
    • Replaces the morpholine group with a phenyl ring, increasing hydrophobicity (higher LogP).
    • Exhibits stronger π-π stacking interactions due to the aromatic phenyl group, which may enhance crystallinity in materials science applications.
    • Lower solubility in polar solvents compared to the morpholine derivative .

4-Amino-2,3,5,6-tetrafluoropyridine

  • Molecular Formula : C₅H₃F₄N₂
  • Molecular Weight : 175.09 g/mol
  • Key Differences: An amino group at the 4-position introduces hydrogen-bond donor capability, improving aqueous solubility. Reactivity differs significantly: the amino group participates in electrophilic substitution, whereas the morpholine group undergoes nucleophilic ring-opening reactions. Lower thermal stability compared to morpholine derivatives due to the labile NH₂ group .

Halogenated Pyridine Derivatives

2,3,5,6-Tetrachloropyridine

  • Molecular Formula : C₅HCl₄N
  • Molecular Weight : 216.88 g/mol
  • Key Differences :
    • Chlorine atoms (vs. fluorine) increase molecular weight and polarizability but reduce electronegativity.
    • Higher LogP (2.89 vs. ~1.5–2.0 for tetrafluoro derivatives), indicating greater lipophilicity.
    • Less resistant to nucleophilic attack due to weaker C–Cl bonds compared to C–F bonds .

4-Chloro-2,3,5,6-tetrafluoropyridine

  • Molecular Formula : C₅ClF₄N
  • Molecular Weight : 189.51 g/mol
  • Key Differences :
    • Chlorine at the 4-position provides a reactive site for further functionalization (e.g., cross-coupling reactions).
    • Combines the stability of fluorine substituents with the versatility of a chloride leaving group.
    • Lower boiling point (~109°C) compared to morpholine derivatives due to reduced hydrogen bonding .

Functionalized Derivatives with Heterocyclic Groups

2,3,5,6-Tetrafluoro-4-(trimethylsilyl)pyridine

  • Molecular Formula : C₈H₉F₄NSi
  • Molecular Weight : 239.25 g/mol
  • Key Differences: The trimethylsilyl group enhances steric bulk, reducing reactivity at the 4-position. Used as a protecting group in synthetic chemistry, contrasting with the morpholine derivative’s role as a directing group. Higher volatility due to the non-polar TMS group .

2,3,5,6-Tetrafluoro-4-(1H-pyrrol-1-yl)aniline

  • Molecular Formula : C₁₀H₆F₄N₂
  • Molecular Weight : 238.17 g/mol
  • Key Differences :
    • Pyrrole substituent introduces conjugated π-system properties, useful in optoelectronic materials.
    • The aniline moiety enables diazotization reactions, unlike the morpholine derivative .

Physicochemical and Reactivity Comparisons

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP Boiling Point (°C) Reactivity Highlights
2,3,5,6-Tetrafluoro-4-morpholinopyridine 231.15* ~1.8 >200 (estimated) Nucleophilic ring-opening, Suzuki coupling
2,3,5,6-Tetrafluoro-4-phenylpyridine 227.16 2.5 375.2 π-π stacking, electrophilic substitution
2,3,5,6-Tetrachloropyridine 216.88 2.89 285 SNAr reactions, halogen exchange
4-Amino-2,3,5,6-tetrafluoropyridine 175.09 1.2 190 Diazotization, hydrogen bonding

*Estimated based on structural analogs.

Reactivity Insights

  • Morpholine vs. Phenyl Substituents: The morpholine group in 2,3,5,6-Tetrafluoro-4-morpholinopyridine facilitates hydrogen bonding and enhances solubility in polar aprotic solvents, whereas phenyl derivatives favor hydrophobic environments .
  • Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position, while chlorine’s weaker electronegativity requires harsher conditions .
  • Morpholine Ring Stability: Unlike amino or hydroxyl groups, the morpholine ring resists oxidation under standard conditions, making it suitable for prolonged storage and high-temperature reactions .

Q & A

Q. How can this compound be integrated into OLED architectures to improve device efficiency?

  • Methodological Answer : Incorporate as an electron-transport layer (ETL) in multilayer OLEDs. Compare current density-voltage-luminance (J-V-L) profiles with non-fluorinated ETLs. Analyze lifetime under continuous operation to assess degradation pathways, referencing organic semiconductor studies () .

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